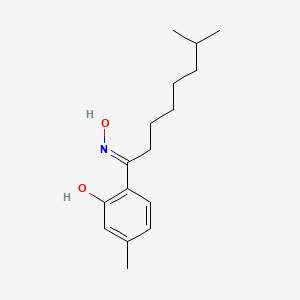
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime is a heterocyclic organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.3752 g/mol . This compound is known for its unique structure, which includes a hydroxy group and an oxime functional group attached to a nonane backbone. It is primarily used in research and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime typically involves the reaction of 1-(2-Hydroxy-p-tolyl)isononane-1-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group . The general reaction scheme is as follows:
- Dissolve 1-(2-Hydroxy-p-tolyl)isononane-1-one in an appropriate solvent (e.g., ethanol or methanol).
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture using an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The hydroxy and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Oxo-p-tolyl)isononane-1-one.
Reduction: Formation of 1-(2-Hydroxy-p-tolyl)isononane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .
類似化合物との比較
Similar Compounds
1-(2-Hydroxy-p-tolyl)isononane-1-one: Lacks the oxime group but shares the same hydroxy and nonane backbone.
1-(2-Hydroxy-p-tolyl)isononane-1-amine: Contains an amine group instead of the oxime group.
1-(2-Oxo-p-tolyl)isononane-1-one: Contains a carbonyl group instead of the hydroxy group.
Uniqueness
1-(2-Hydroxy-p-tolyl)isononane-1-one oxime is unique due to the presence of both hydroxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
57077-34-6 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
2-[(E)-N-hydroxy-C-(6-methylheptyl)carbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C16H25NO2/c1-12(2)7-5-4-6-8-15(17-19)14-10-9-13(3)11-16(14)18/h9-12,18-19H,4-8H2,1-3H3/b17-15+ |
InChIキー |
IMORQTKCNMQKRF-BMRADRMJSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)/C(=N/O)/CCCCCC(C)C)O |
正規SMILES |
CC1=CC(=C(C=C1)C(=NO)CCCCCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


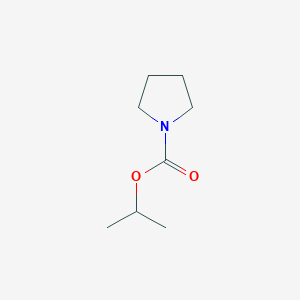
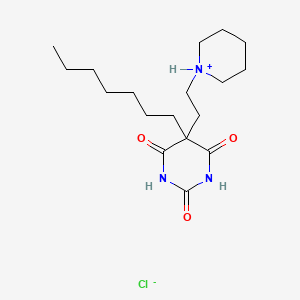


![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
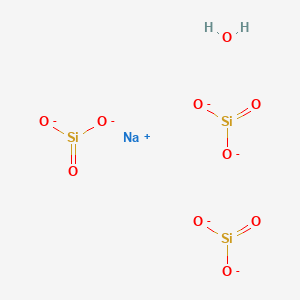
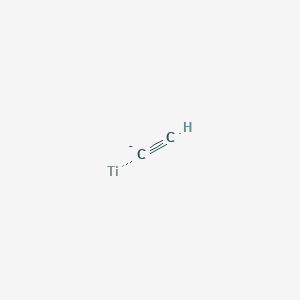
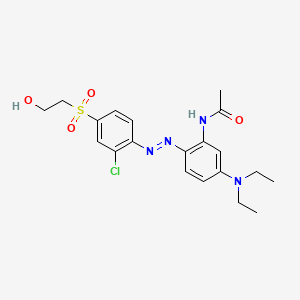
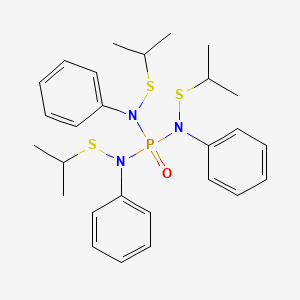
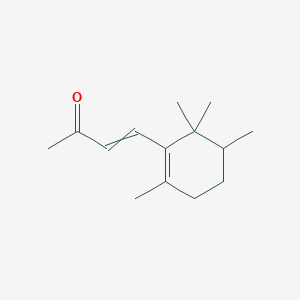
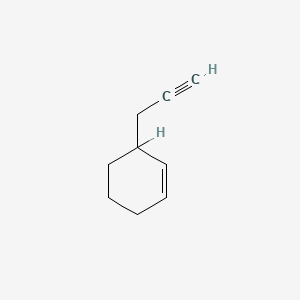
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)

